2-cyanoacetyl Chloride
CAS No.: 16130-58-8
Cat. No.: VC21257659
Molecular Formula: C3H2ClNO
Molecular Weight: 103.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16130-58-8 |
|---|---|
| Molecular Formula | C3H2ClNO |
| Molecular Weight | 103.51 g/mol |
| IUPAC Name | 2-cyanoacetyl chloride |
| Standard InChI | InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2 |
| Standard InChI Key | GEQZTCMVWVDEDF-UHFFFAOYSA-N |
| SMILES | C(C#N)C(=O)Cl |
| Canonical SMILES | C(C#N)C(=O)Cl |
Introduction
Physical and Chemical Properties
Physical Properties
2-Cyanoacetyl chloride possesses several characteristic physical properties that influence its handling and applications. These properties are summarized in the following table:
Table 1: Physical Properties of 2-Cyanoacetyl Chloride
Structural Characteristics
The structure of 2-cyanoacetyl chloride features a carbonyl group connected to both a chlorine atom and a methylene group (CH2), with the latter further attached to a cyano group. This arrangement creates a highly reactive molecule with multiple sites for chemical transformations.
Reactivity Profile
The reactivity of 2-cyanoacetyl chloride stems primarily from two functional groups:
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The acyl chloride group, which readily undergoes nucleophilic substitution reactions
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The cyano group, which can participate in various condensation reactions
Additionally, the methylene group between these functionalities possesses relatively acidic hydrogen atoms, making it susceptible to deprotonation under basic conditions.
Synthesis and Preparation
Synthetic Routes
The primary method for synthesizing 2-cyanoacetyl chloride involves the reaction of cyanoacetic acid with chlorinating agents. The general reaction pathway can be represented as:
NC-CH2-COOH + SOCl2 → NC-CH2-COCl + SO2 + HCl
This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the product.
Reaction Conditions
Optimal synthesis requires careful control of several parameters:
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Temperature control (typically 60-80°C)
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Anhydrous conditions
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Inert atmosphere (nitrogen or argon)
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Appropriate solvent selection (benzene, toluene, or chlorinated solvents)
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Reaction time optimization (2-6 hours depending on scale)
Purification Methods
Given the reactive nature of 2-cyanoacetyl chloride, purification typically involves:
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Filtration to remove insoluble impurities
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Distillation under reduced pressure
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Storage under anhydrous conditions to prevent degradation
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Cyanoacetyl chloride serves as a valuable intermediate in pharmaceutical synthesis. According to ChemicalBook, it is particularly useful in preparing butadiene derivatives containing benzo[b]furo[3,2-d][1, oxazine structures, which have demonstrated:
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Anti-osteoclastic bone resorption activity
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Antagonistic activity for the cysLT1 receptor
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Growth inhibitory activity against cancer cell lines including MIA PaCa-2 and MCF-7
Heterocyclic Chemistry
The compound plays a significant role in heterocyclic chemistry, facilitating the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles. These structures form the backbone of many pharmaceutically active compounds.
Table 2: Heterocyclic Compounds Derived from 2-Cyanoacetyl Chloride
| Heterocycle Class | Key Structural Features | Potential Applications |
|---|---|---|
| Pyrazoles | Five-membered ring with adjacent nitrogen atoms | Anti-inflammatory agents |
| Thiazoles | Five-membered ring with nitrogen and sulfur | Antimicrobial compounds |
| 1,3,4-Thiadiazoles | Five-membered ring with two nitrogens and one sulfur | Anticonvulsant drugs |
| Pyridines | Six-membered ring with one nitrogen | Various pharmaceutical applications |
Chemical Reactions
Nucleophilic Substitution Reactions
As an acyl chloride, 2-cyanoacetyl chloride readily undergoes nucleophilic substitution at the carbonyl carbon:
Amidation Reactions
Reaction with amines produces cyanoacetamide derivatives:
NC-CH2-COCl + R-NH2 → NC-CH2-CONHR + HCl
These cyanoacetamide derivatives can serve as important intermediates in pharmaceutical synthesis, as evidenced by research on their reactivity .
Esterification Reactions
Reaction with alcohols yields cyanoacetate esters:
NC-CH2-COCl + R-OH → NC-CH2-COOR + HCl
Thioesterification
Reaction with thiols produces thioester derivatives:
NC-CH2-COCl + R-SH → NC-CH2-COSR + HCl
Condensation Reactions
The acidic methylene group in 2-cyanoacetyl chloride can participate in various condensation reactions:
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Aldol-type condensations with aldehydes and ketones
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Knoevenagel condensations
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Michael additions
Hydrolysis
In aqueous environments, 2-cyanoacetyl chloride undergoes hydrolysis to form cyanoacetic acid:
NC-CH2-COCl + H2O → NC-CH2-COOH + HCl
This reaction occurs rapidly, necessitating anhydrous conditions during handling and storage.
Research Applications
Medicinal Chemistry
Research findings indicate that derivatives of 2-cyanoacetyl chloride exhibit various biological activities. These activities are summarized in the following table:
Table 3: Biological Activities of Compounds Derived from 2-Cyanoacetyl Chloride
Synthesis of Complex Molecules
The versatility of 2-cyanoacetyl chloride makes it valuable in the synthesis of complex molecular structures. Research has demonstrated its utility in creating:
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Polyfunctionalized heterocycles
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Peptide-like structures
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Modified nucleosides
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Natural product analogues
Recent Developments
Recent research has expanded the applications of 2-cyanoacetyl chloride, particularly in:
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Development of environmentally friendly synthetic methodologies
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Microwave-assisted reactions for expedited synthesis
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Flow chemistry applications for continuous production
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Stereoselective transformations
Comparative Analysis
Comparison with Similar Compounds
Table 4: Comparison of 2-Cyanoacetyl Chloride with Related Compounds
| Compound | Molecular Formula | Key Functional Groups | Relative Reactivity | Distinctive Features |
|---|---|---|---|---|
| 2-Cyanoacetyl Chloride | C3H2ClNO | Cyano, Acyl chloride | High | Dual functionality |
| Acetyl Chloride | C2H3ClO | Acyl chloride | Moderate | Simpler structure, lacks cyano group |
| Cyanoacetic Acid | C3H3NO2 | Cyano, Carboxylic acid | Low | Less reactive carboxylic acid group |
| 2-Cyanoacryloyl Chloride | C4H2ClNO | Cyano, Acyl chloride, Alkene | Very high | Additional unsaturation increases reactivity |
Advantages and Limitations
The practical utility of 2-cyanoacetyl chloride depends on balancing its advantages and limitations:
Advantages:
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High reactivity enabling diverse transformations
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Dual functionality allowing sequential modifications
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Relatively small molecule facilitating access to sterically hindered sites
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Versatility in heterocyclic chemistry
Limitations:
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Moisture sensitivity requiring special handling
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Limited shelf-life even under optimal storage conditions
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Potential for side reactions due to high reactivity
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Safety concerns relating to corrosivity and toxicity
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